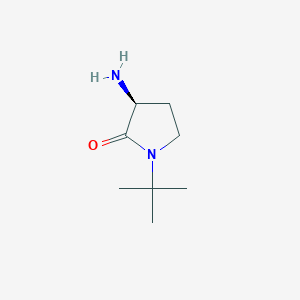

(S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one

CAS No.: 943894-82-4

Cat. No.: VC15799337

Molecular Formula: C8H16N2O

Molecular Weight: 156.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 943894-82-4 |

|---|---|

| Molecular Formula | C8H16N2O |

| Molecular Weight | 156.23 g/mol |

| IUPAC Name | (3S)-3-amino-1-tert-butylpyrrolidin-2-one |

| Standard InChI | InChI=1S/C8H16N2O/c1-8(2,3)10-5-4-6(9)7(10)11/h6H,4-5,9H2,1-3H3/t6-/m0/s1 |

| Standard InChI Key | FDAXMCBBSSNYSW-LURJTMIESA-N |

| Isomeric SMILES | CC(C)(C)N1CC[C@@H](C1=O)N |

| Canonical SMILES | CC(C)(C)N1CCC(C1=O)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one (C₈H₁₆N₂O) is a five-membered lactam ring with the following key features:

-

Molecular Formula: C₈H₁₆N₂O

-

Molecular Weight: 156.23 g/mol (free base) / 192.68 g/mol (hydrochloride salt) .

-

CAS Registry Numbers:

-

Stereochemistry: The (S)-configuration at C3 is critical for enantioselective interactions in biological systems .

Table 1: Key Identifiers of (S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (S)-3-amino-1-(tert-butyl)pyrrolidin-2-one | |

| SMILES | CC(C)(C)N1CC@HN | |

| InChIKey | BLCIWSKZXOUZOF-UHFFFAOYSA-N | |

| Boiling Point | Not reported | — |

| Density | Not reported | — |

Synthetic Methodologies

Chiral Synthesis from trans-4-Hydroxy-L-Proline

A patent (CN102531987A) outlines a four-step enantioselective synthesis route for structurally related (S)-3-aminopyrrolidine derivatives :

-

Decarboxylation: trans-4-Hydroxy-L-proline undergoes catalytic decarboxylation to yield (R)-3-hydroxypyrrolidine.

-

N-Boc Protection: The amine is protected with tert-butoxycarbonyl (Boc) to stabilize the intermediate.

-

Sulfonylation and SN2 Reaction: Hydroxyl groups are sulfonylated, followed by azide substitution via SN2, inducing stereochemical inversion to (S)-configuration.

-

Reduction and Deprotection: Azide reduction with triphenylphosphine and Boc removal with HCl yield the target amine .

Table 2: Key Synthetic Steps and Conditions

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Decarboxylation | Solvent: H2O; Catalyst: HCl | (R)-3-Hydroxypyrrolidine |

| 2 | N-Boc Protection | Boc₂O, Base | Boc-protected intermediate |

| 3 | Sulfonylation/SN2 | MsCl, NaN₃ | (S)-3-Azidopyrrolidine |

| 4 | Reduction/Deprotection | PPh₃, HCl | (S)-3-Aminopyrrolidine·2HCl |

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: The hydrochloride salt is water-soluble due to ionic character, while the free base is more lipophilic .

-

Stability: Lactam rings are generally stable under acidic conditions but may hydrolyze in strong bases.

Spectroscopic Data

-

IR Spectrum: Expected peaks include N-H stretch (3300 cm⁻¹), amide C=O (1680 cm⁻¹), and tert-butyl C-H (1360–1380 cm⁻¹) .

-

NMR (¹H):

Pharmaceutical and Industrial Applications

Role in Drug Discovery

(S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one serves as a precursor for:

-

Norepinephrine Reuptake Inhibitors (NRIs): Analogous pyrrolidinones exhibit nanomolar potency at hNET (IC₅₀ = 7–10 nM) .

-

Kinase Inhibitors: Triazolopyridinone derivatives demonstrate p38 MAP kinase inhibition (IC₅₀ < 100 nM) .

Case Study: Analgesic Development

Compound 20 (J. Med. Chem. 2009, 52, 5703–5711), derived from a similar scaffold, reduced neuropathic pain in rats at 3 mg/kg orally . The tert-butyl group enhances metabolic stability and blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume